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molecular formula C10H14O4<br>CH2=C(CH3)C(O)OCH2CH2OC(O)C(CH3)=CH2<br>C10H14O4 B180347 Ethylene glycol dimethacrylate CAS No. 12738-39-5

Ethylene glycol dimethacrylate

Cat. No. B180347
M. Wt: 198.22 g/mol
InChI Key: STVZJERGLQHEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06215018B1

Procedure details

A 3-L round-bottomed, 4-necked flask is fitted with a 1-ft. fractionating column, variable reflux distillation head, air sparge tube, and a side arm containing a mercury thermometer and addition funnel. The air sparge rate is set to 30 mL/min. The flask is charged with ethylene glycol (310 g, 5 moles), methyl methacrylate (1200 g, 12 moles), cyclohexane (80 g, 1 mole), 73% dimethyltin dichloride in methanol (15 g, 0.05 moles), 25% sodium methoxide in methanol (10.8 g, 0.05 moles), 5.3 g (0.05 moles) of sodium carbonate, 8 g of MEHQ and 8 g of sodium bromide. The cyclohexane methanol azeotrope is removed via distillation. The methanol is removed from the overhead by washing it with water, and the cyclohexane is returned to the flask. The reaction is continued until the ratio of EGDMA to hydroxyethyl methacrylate exceeds 50:1. The excess methyl methacrylate and cyclohexane are removed via distillation, and the crude EGDMA is diluted with an equal weight of cyclohexane. The organic solution is washed twice with 20% of its weight of 20% caustic followed by brine. The separations of the organic and aqueous phases are in all cases rapid and sharp indicating the absence of polymer. The cyclohexane is removed from the product by distillation yielding 920 g (93%) of EGDMA.
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
310 g
Type
reactant
Reaction Step Two
Quantity
1200 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10.8 g
Type
catalyst
Reaction Step Two
Quantity
5.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
8 g
Type
catalyst
Reaction Step Four
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[C:5]([O:10]C)(=O)[C:6]([CH3:8])=[CH2:7].[CH2:12]1[CH2:17][CH2:16]CCC1.C[Sn](Cl)(Cl)C.[CH3:23][OH:24]>C[O-].[Na+].CO.C(=O)([O-])[O-].[Na+].[Na+].COC1C=CC(O)=CC=1.[Br-].[Na+]>[C:23]([O:3][CH2:2][CH2:1][O:4][C:5](=[O:10])[C:6]([CH3:8])=[CH2:7])(=[O:24])[C:17]([CH3:16])=[CH2:12] |f:5.6,8.9.10,12.13|

Inputs

Step One
Name
Quantity
8 g
Type
catalyst
Smiles
[Br-].[Na+]
Step Two
Name
Quantity
310 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
1200 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
80 g
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Sn](C)(Cl)Cl
Name
Quantity
15 g
Type
reactant
Smiles
CO
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Smiles
C[O-].[Na+]
Name
Quantity
10.8 g
Type
catalyst
Smiles
CO
Step Three
Name
Quantity
5.3 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
8 g
Type
catalyst
Smiles
COC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-L round-bottomed, 4-necked flask is fitted with a 1-ft. fractionating column
TEMPERATURE
Type
TEMPERATURE
Details
variable reflux
DISTILLATION
Type
DISTILLATION
Details
distillation head, air
CUSTOM
Type
CUSTOM
Details
sparge tube
ADDITION
Type
ADDITION
Details
a side arm containing
ADDITION
Type
ADDITION
Details
a mercury thermometer and addition funnel
CUSTOM
Type
CUSTOM
Details
The air sparge rate
CUSTOM
Type
CUSTOM
Details
The cyclohexane methanol azeotrope is removed via distillation
CUSTOM
Type
CUSTOM
Details
The methanol is removed from the overhead
WASH
Type
WASH
Details
by washing it with water
CUSTOM
Type
CUSTOM
Details
The excess methyl methacrylate and cyclohexane are removed via distillation
ADDITION
Type
ADDITION
Details
the crude EGDMA is diluted with an equal weight of cyclohexane
WASH
Type
WASH
Details
The organic solution is washed twice with 20% of its weight of 20%
CUSTOM
Type
CUSTOM
Details
The cyclohexane is removed from the product by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 920 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 9282.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06215018B1

Procedure details

A 3-L round-bottomed, 4-necked flask is fitted with a 1-ft. fractionating column, variable reflux distillation head, air sparge tube, and a side arm containing a mercury thermometer and addition funnel. The air sparge rate is set to 30 mL/min. The flask is charged with ethylene glycol (310 g, 5 moles), methyl methacrylate (1200 g, 12 moles), cyclohexane (80 g, 1 mole), 73% dimethyltin dichloride in methanol (15 g, 0.05 moles), 25% sodium methoxide in methanol (10.8 g, 0.05 moles), 5.3 g (0.05 moles) of sodium carbonate, 8 g of MEHQ and 8 g of sodium bromide. The cyclohexane methanol azeotrope is removed via distillation. The methanol is removed from the overhead by washing it with water, and the cyclohexane is returned to the flask. The reaction is continued until the ratio of EGDMA to hydroxyethyl methacrylate exceeds 50:1. The excess methyl methacrylate and cyclohexane are removed via distillation, and the crude EGDMA is diluted with an equal weight of cyclohexane. The organic solution is washed twice with 20% of its weight of 20% caustic followed by brine. The separations of the organic and aqueous phases are in all cases rapid and sharp indicating the absence of polymer. The cyclohexane is removed from the product by distillation yielding 920 g (93%) of EGDMA.
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
310 g
Type
reactant
Reaction Step Two
Quantity
1200 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10.8 g
Type
catalyst
Reaction Step Two
Quantity
5.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
8 g
Type
catalyst
Reaction Step Four
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[C:5]([O:10]C)(=O)[C:6]([CH3:8])=[CH2:7].[CH2:12]1[CH2:17][CH2:16]CCC1.C[Sn](Cl)(Cl)C.[CH3:23][OH:24]>C[O-].[Na+].CO.C(=O)([O-])[O-].[Na+].[Na+].COC1C=CC(O)=CC=1.[Br-].[Na+]>[C:23]([O:3][CH2:2][CH2:1][O:4][C:5](=[O:10])[C:6]([CH3:8])=[CH2:7])(=[O:24])[C:17]([CH3:16])=[CH2:12] |f:5.6,8.9.10,12.13|

Inputs

Step One
Name
Quantity
8 g
Type
catalyst
Smiles
[Br-].[Na+]
Step Two
Name
Quantity
310 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
1200 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
80 g
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Sn](C)(Cl)Cl
Name
Quantity
15 g
Type
reactant
Smiles
CO
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Smiles
C[O-].[Na+]
Name
Quantity
10.8 g
Type
catalyst
Smiles
CO
Step Three
Name
Quantity
5.3 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
8 g
Type
catalyst
Smiles
COC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-L round-bottomed, 4-necked flask is fitted with a 1-ft. fractionating column
TEMPERATURE
Type
TEMPERATURE
Details
variable reflux
DISTILLATION
Type
DISTILLATION
Details
distillation head, air
CUSTOM
Type
CUSTOM
Details
sparge tube
ADDITION
Type
ADDITION
Details
a side arm containing
ADDITION
Type
ADDITION
Details
a mercury thermometer and addition funnel
CUSTOM
Type
CUSTOM
Details
The air sparge rate
CUSTOM
Type
CUSTOM
Details
The cyclohexane methanol azeotrope is removed via distillation
CUSTOM
Type
CUSTOM
Details
The methanol is removed from the overhead
WASH
Type
WASH
Details
by washing it with water
CUSTOM
Type
CUSTOM
Details
The excess methyl methacrylate and cyclohexane are removed via distillation
ADDITION
Type
ADDITION
Details
the crude EGDMA is diluted with an equal weight of cyclohexane
WASH
Type
WASH
Details
The organic solution is washed twice with 20% of its weight of 20%
CUSTOM
Type
CUSTOM
Details
The cyclohexane is removed from the product by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 920 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 9282.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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